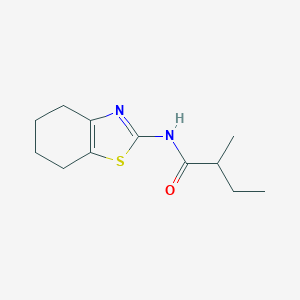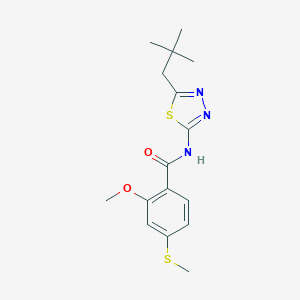![molecular formula C31H25FN2O2S B216328 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)
11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that belongs to the class of benzodiazepines. It has been synthesized for scientific research purposes and has been found to have potential applications in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the modulation of GABAergic neurotransmission. It binds to the benzodiazepine site on the GABA-A receptor and enhances the activity of GABA, leading to an increase in inhibitory neurotransmission.
Biochemical and physiological effects:
The biochemical and physiological effects of 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It has also been found to have potential applications in the treatment of insomnia and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is its high potency and selectivity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for investigating the role of benzodiazepines in the modulation of GABAergic neurotransmission. However, one limitation is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One direction is to investigate its potential applications in the treatment of anxiety disorders and insomnia. Another direction is to study its effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, it may be useful to investigate its potential as a tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The first step is the preparation of 4-fluoroaniline, which is then reacted with 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-2-one to form 11-(4-fluorophenyl)-8-methyl-3-phenyl-1,4-diazepine. This compound is then reacted with thionyl chloride and thioacetamide to form the thien-2-ylcarbonyl derivative, which is then reduced with sodium borohydride to form the final product.
Applications De Recherche Scientifique
11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to have potential applications in the field of neuroscience. It has been used in various studies to investigate the role of benzodiazepines in the modulation of GABAergic neurotransmission. It has also been used to study the effects of benzodiazepines on anxiety and sleep.
Propriétés
Nom du produit |
11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
Formule moléculaire |
C31H25FN2O2S |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-3-methyl-9-phenyl-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H25FN2O2S/c1-19-9-14-24-26(16-19)34(31(36)28-8-5-15-37-28)30(21-10-12-23(32)13-11-21)29-25(33-24)17-22(18-27(29)35)20-6-3-2-4-7-20/h2-16,22,30,33H,17-18H2,1H3 |
Clé InChI |
OTKRUQXKDGIMET-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C4=CC=CS4)C5=CC=C(C=C5)F)C(=O)CC(C3)C6=CC=CC=C6 |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C4=CC=CS4)C5=CC=C(C=C5)F)C(=O)CC(C3)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216245.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)


![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)